Cas no 921522-63-6 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide)

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide structure
921522-63-6 structure
Product Name:N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide
CAS No:921522-63-6
MF:C22H25FN2O3
MW:384.443909406662
CID:6088660
PubChem ID:40887660
Update Time:2025-07-10

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide
    • Benzamide, 3-fluoro-N-[2,3,4,5-tetrahydro-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-1,5-benzoxazepin-7-yl]-
    • 921522-63-6
    • F2262-0461
    • N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-3-fluorobenzamide
    • AKOS024633438
    • N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-fluorobenzamide
    • 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
    • Inchi: 1S/C22H25FN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-6-5-7-16(23)10-15)8-9-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26)
    • InChI Key: JOGRYAKGNFFTDR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2OCC(C)(C)C(=O)N(CC(C)C)C2=C1)(=O)C1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 384.18492083g/mol
  • Monoisotopic Mass: 384.18492083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.182±0.06 g/cm3(Predicted)
  • Boiling Point: 500.7±50.0 °C(Predicted)
  • pka: 12.04±0.40(Predicted)

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide Pricemore >>

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N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide Related Literature

Additional information on N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide

Professional Introduction to Compound with CAS No. 921522-63-6 and Product Name: N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide

The compound in question, identified by the CAS number 921522-63-6, is a highly specialized molecule with a complex chemical structure. Its product name, N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide, underscores its intricate molecular architecture. This compound belongs to the benzoxazepine class of heterocyclic compounds, which have garnered significant attention in pharmaceutical research due to their diverse biological activities.

Benzoxazepines are known for their potential applications in the treatment of various neurological and cardiovascular disorders. The specific modification of this compound, featuring a 3-fluorobenzamide moiety and a tetrahydro-1,5-benzoxazepine core, suggests that it may exhibit unique pharmacological properties. The presence of a fluorine atom at the 3-position of the benzamide group is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules.

Recent advancements in medicinal chemistry have highlighted the importance of benzoxazepine derivatives in developing novel therapeutic agents. Studies have demonstrated that these compounds can interact with multiple biological targets, making them promising candidates for drug discovery. The structural features of this compound, including its dimethyl and isopropyl substituents, contribute to its specific interactions with biological receptors and enzymes.

One of the most compelling aspects of this molecule is its potential as a scaffold for further drug development. The benzoxazepine core provides a rigid framework that can be modified to optimize pharmacokinetic and pharmacodynamic properties. The 3-fluorobenzamide group not only enhances binding affinity but also introduces metabolic stability, which is crucial for drug efficacy and safety.

Current research in the field of heterocyclic chemistry has shown that modifications at the 5-position of the benzoxazepine ring can significantly alter biological activity. The incorporation of a 2-methylpropyl group in this compound may contribute to its selectivity for certain biological targets. This specificity is essential for minimizing side effects and improving overall therapeutic outcomes.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the complex molecular framework. These synthetic strategies ensure high yield and purity, which are critical for pharmaceutical applications.

In terms of biological activity, preliminary studies suggest that this compound may exhibit potent effects on neurological pathways. Benzoxazepine derivatives have been reported to modulate neurotransmitter systems involved in pain perception, anxiety, and cognitive function. The unique structural features of this molecule may enable it to interact with these pathways in a novel manner.

The presence of a fluorobenzamide moiety is particularly interesting from a pharmacological perspective. Fluorinated aromatic compounds are widely used in drug development due to their improved bioavailability and reduced susceptibility to metabolic degradation. The fluorine atom at the 3-position of the benzamide group likely enhances the compound's interaction with target proteins by increasing lipophilicity and binding affinity.

Furthermore, the tetrahydro structure of the benzoxazepine ring contributes to its solubility and permeability across biological membranes. This property is essential for drug absorption and distribution within the body. The combination of these structural features makes this compound a promising candidate for further investigation in preclinical studies.

Recent publications have emphasized the role of benzoxazepine derivatives in addressing unmet medical needs. Researchers have explored their potential in treating conditions such as epilepsy, depression, and neurodegenerative diseases. The unique chemical profile of this compound aligns with these efforts to develop innovative therapeutic strategies.

The development of new drugs is a complex process that requires extensive characterization at multiple levels. Spectroscopic techniques such as NMR spectroscopy (nuclear magnetic resonance) and mass spectrometry (MS) are used to confirm the molecular structure and purity of the compound. Additionally, computational methods like molecular modeling are employed to predict its interactions with biological targets.

In conclusion, the compound with CAS number 921522-63-6, named N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-3-fluorobenzamide, represents a significant advancement in pharmaceutical chemistry. Its intricate structure and unique functional groups position it as a valuable tool for drug discovery and development. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

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